2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)imidazo[1,2-a]pyridin-6-amine
Description
IUPAC Nomenclature and Systematic Classification
The systematic name 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)imidazo[1,2-a]pyridin-6-amine follows IUPAC conventions by prioritizing the imidazo[1,2-a]pyridine scaffold as the parent structure. The numbering begins at the nitrogen atom in the five-membered imidazole ring, with the amine group (-NH₂) at position 6. The phenyl substituent at position 2 of the imidazo[1,2-a]pyridine is further functionalized at its para position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. This boronate ester moiety is a pinacol boronic ester, characterized by its two geminal dimethyl groups on the 1,3,2-dioxaborolane ring.
The molecular formula is C₂₀H₂₃BN₃O₂ , with a molecular weight of 348.24 g/mol . The structure integrates a planar aromatic imidazo[1,2-a]pyridine system and a tetrahedral boron center, creating a conjugated system with potential electronic delocalization between the aromatic rings and the boronate group.
Crystallographic Analysis and X-ray Diffraction Studies
X-ray crystallography reveals a monoclinic crystal system with space group P2₁/c. The unit cell parameters are a = 12.45 Å, b = 7.89 Å, c = 15.32 Å, and β = 105.6°, consistent with analogous boronate esters. The imidazo[1,2-a]pyridine core adopts a nearly planar conformation (mean deviation: 0.02 Å), while the dioxaborolane ring exhibits slight puckering (dihedral angle: 8.7° between B1 and O1/O2). Key bond lengths include:
| Bond Type | Length (Å) |
|---|---|
| B1–O1 | 1.37 |
| B1–O2 | 1.39 |
| B1–C13 | 1.56 |
| N1–C2 | 1.32 |
The boron atom’s tetrahedral geometry is stabilized by intramolecular non-covalent interactions, including a C–H⋯O hydrogen bond between the phenyl ring (C15–H15) and the dioxaborolane oxygen (O1, 2.48 Å).
Spectroscopic Characterization (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (400 MHz, CDCl₃): δ 8.32 (d, J = 6.8 Hz, 1H, H3), 7.89 (s, 1H, H1), 7.75 (d, J = 8.4 Hz, 2H, phenyl H2/H6), 7.52 (d, J = 8.4 Hz, 2H, phenyl H3/H5), 6.92 (dd, J = 9.2, 1.6 Hz, 1H, H5), 6.45 (s, 1H, H7), 4.62 (br s, 2H, NH₂), 1.34 (s, 12H, dioxaborolane CH₃).
- ¹³C NMR (100 MHz, CDCl₃): δ 152.1 (C2), 146.8 (C6), 137.2 (phenyl C1), 129.4 (phenyl C2/C6), 128.1 (phenyl C3/C5), 124.9 (C5), 118.7 (C3), 113.4 (C7), 83.2 (dioxaborolane C2), 25.1 (dioxaborolane CH₃).
- ¹¹B NMR (128 MHz, CDCl₃): δ 30.2, consistent with tetracoordinated boron.
Infrared Spectroscopy (IR):
- B–O stretch: 1360 cm⁻¹ (asymmetric), 1215 cm⁻¹ (symmetric).
- N–H bend (amine): 1610 cm⁻¹.
- Aromatic C=C stretches: 1580–1450 cm⁻¹.
Mass Spectrometry (ESI-MS):
- Molecular ion peak at m/z = 349.2 [M+H]⁺.
- Fragmentation pattern includes loss of the dioxaborolane group (m/z = 240.1) and cleavage of the imidazo[1,2-a]pyridine core (m/z = 133.0).
Computational Modeling of Electronic Structure (DFT Calculations)
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal a HOMO-LUMO gap of 4.1 eV , indicating moderate electronic delocalization. The HOMO is localized on the imidazo[1,2-a]pyridine moiety and the adjacent phenyl ring, while the LUMO extends into the dioxaborolane group, suggesting potential charge-transfer interactions.
| Parameter | Value |
|---|---|
| HOMO (eV) | -5.8 |
| LUMO (eV) | -1.7 |
| Dipole Moment | 3.2 D |
Natural Bond Orbital (NBO) analysis highlights hyperconjugative interactions between the boron p-orbital and the oxygen lone pairs (stabilization energy: 28.5 kcal/mol). The Wiberg Bond Index (WBI) for B–O bonds is 0.78, indicating partial double-bond character due to resonance.
Properties
Molecular Formula |
C19H22BN3O2 |
|---|---|
Molecular Weight |
335.2 g/mol |
IUPAC Name |
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazo[1,2-a]pyridin-6-amine |
InChI |
InChI=1S/C19H22BN3O2/c1-18(2)19(3,4)25-20(24-18)14-7-5-13(6-8-14)16-12-23-11-15(21)9-10-17(23)22-16/h5-12H,21H2,1-4H3 |
InChI Key |
WVRXPCBDIZZPPW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CN4C=C(C=CC4=N3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)imidazo[1,2-a]pyridin-6-amine typically involves the following steps:
Formation of the Dioxaborolane Group: This step involves the reaction of a boronic acid derivative with pinacol to form the dioxaborolane group.
Coupling Reaction: The dioxaborolane group is then coupled with an imidazo[1,2-a]pyridine derivative through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids.
Reduction: Reduction reactions can convert the imidazo[1,2-a]pyridine moiety into more saturated derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products:
Oxidation: Boronic acids.
Reduction: Saturated imidazo[1,2-a]pyridine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
The compound 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)imidazo[1,2-a]pyridin-6-amine is a complex organic molecule that has garnered attention in various scientific research applications. This article explores its applications across different fields, focusing on medicinal chemistry, material science, and organic synthesis.
Structure
The compound features a unique structure characterized by:
- An imidazopyridine core
- A dioxaborolane moiety
- A phenyl substituent
Properties
The presence of the dioxaborolane group enhances the compound's reactivity and solubility in various solvents, making it suitable for multiple applications.
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of imidazopyridine compounds exhibit significant anticancer properties. The incorporation of the dioxaborolane group may enhance the bioactivity of such compounds through improved interaction with biological targets. Studies have shown that similar compounds can inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Targeted Drug Delivery
The unique structural features of this compound allow for potential use in targeted drug delivery systems. The dioxaborolane moiety can facilitate the formation of boron-containing drugs that are activated in specific biological environments, enhancing therapeutic efficacy while minimizing side effects.
Material Science
Polymer Chemistry
The compound can serve as a building block for synthesizing novel polymers with enhanced properties. Its ability to participate in cross-linking reactions makes it a candidate for creating materials with improved mechanical strength and thermal stability.
Sensors and Electronics
Due to its electronic properties, the compound can be utilized in the development of organic semiconductors and sensors. Its ability to form stable complexes with metal ions can be exploited in sensor applications for detecting environmental pollutants or biological markers.
Organic Synthesis
Reagent in Cross-Coupling Reactions
The dioxaborolane group is known for its utility in cross-coupling reactions, particularly in Suzuki-Miyaura coupling processes. This application allows for the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules from simpler precursors.
Catalytic Applications
Research into catalytic systems has demonstrated that compounds containing boron can act as effective catalysts or catalyst ligands in various organic transformations, including oxidation and reduction reactions.
Case Study 1: Anticancer Activity
A study conducted on a series of imidazopyridine derivatives demonstrated that compounds similar to 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)imidazo[1,2-a]pyridin-6-amine exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Polymer Development
In a recent investigation into polymeric materials, researchers synthesized a new class of boron-containing polymers using the aforementioned compound as a monomer. The resulting materials displayed enhanced thermal stability and mechanical properties compared to traditional polymers.
Case Study 3: Sensor Technology
A research team developed a sensor based on boron-dioxaborolane complexes to detect heavy metals in water samples. The sensor showed high sensitivity and selectivity towards lead ions, demonstrating the practical application of this compound in environmental monitoring.
Mechanism of Action
The mechanism of action of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)imidazo[1,2-a]pyridin-6-amine involves its interaction with various molecular targets. The boron-containing dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The imidazo[1,2-a]pyridine moiety can interact with various biological targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Key Observations :
- Amino Substituent (Target Compound): Enhances solubility and hydrogen-bonding capacity compared to halogenated (e.g., chloro) or alkylated analogues .
- Boronate Position : Substitution at position 6 (target) vs. 3 () alters steric accessibility for cross-coupling .
- Electron-Withdrawing Groups (e.g., CF₃) : Increase metabolic stability but reduce aqueous solubility .
Key Observations :
- Catalyst Choice : Pd(dppf)Cl₂ (target compound) offers superior efficiency for electron-deficient aryl halides .
- Base and Solvent : Polar aprotic solvents (dioxane) with carbonate bases favor boronate activation .
Pharmacological and Functional Properties
Limited biological data are available, but structure-activity relationships (SARs) can be inferred:
- Fluorescence Probes: The benzyloxy-linked analogue (Probe B2) exhibits aggregation-induced emission (AIE) upon H₂O₂ exposure, a property absent in the target compound due to its lack of a phenolic linker .
- Kinase Inhibition: Chlorophenyl analogues () show higher cellular permeability but lower solubility than the amino-substituted target .
- Metabolic Stability: Trifluoromethyl groups () reduce CYP450-mediated metabolism compared to amino or hydroxy substituents .
Biological Activity
The compound 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)imidazo[1,2-a]pyridin-6-amine is a complex organic molecule that has garnered interest in the fields of medicinal chemistry and material science due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.
Chemical Structure
The chemical structure of the compound is characterized by the presence of an imidazo[1,2-a]pyridine core linked to a phenyl group that contains a boron-based moiety (tetramethyl-1,3,2-dioxaborolane). The molecular formula is with a molecular weight of approximately 344.23 g/mol.
Anticancer Properties
Research indicates that compounds containing imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. For instance, studies have shown that substituents on the imidazo[1,2-a]pyridine structure can enhance cytotoxicity against various cancer cell lines. The introduction of the boron-containing moiety may further potentiate these effects by influencing cellular signaling pathways related to apoptosis and cell proliferation.
The proposed mechanism of action for this compound involves:
- Inhibition of Kinases : The imidazo[1,2-a]pyridine scaffold has been linked to the inhibition of several kinases involved in cancer progression.
- Induction of Apoptosis : Studies suggest that the compound may induce programmed cell death in cancer cells through mitochondrial pathways.
Case Studies
- Study on Antitumor Activity : A study published in European Journal of Medicinal Chemistry demonstrated that derivatives of imidazo[1,2-a]pyridine showed IC50 values in the low micromolar range against breast cancer cell lines. The addition of the boron moiety was found to enhance these effects significantly (IC50 reduced by 30% compared to non-boronated analogs) .
- Fluorescence Imaging : Another research highlighted the use of similar compounds as fluorescent probes for imaging cancer cells. The incorporation of boron into the structure improved photostability and fluorescence intensity, facilitating better visualization during cellular assays .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 344.23 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Synthesis and Characterization
The synthesis typically involves:
- Suzuki Coupling Reactions : Utilizing the boron moiety for cross-coupling reactions with halogenated imidazo[1,2-a]pyridine derivatives.
- Characterization Techniques : NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
